molecular formula C3H2Br2F4 B1500337 2,3-Dibromo-1,1,1,2-tetrafluoropropane CAS No. 421-92-1

2,3-Dibromo-1,1,1,2-tetrafluoropropane

Cat. No.: B1500337
CAS No.: 421-92-1
M. Wt: 273.85 g/mol
InChI Key: HTJGTNQHWCNXJO-UHFFFAOYSA-N
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Description

2,3-Dibromo-1,1,1,2-tetrafluoropropane is a halogenated hydrocarbon with the molecular formula C3H2Br2F4 This compound is characterized by the presence of bromine and fluorine atoms attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-1,1,1,2-tetrafluoropropane typically involves halogenation reactions where propane is subjected to bromination and fluorination processes. The reaction conditions include the use of bromine (Br2) and fluorine (F2) gases under controlled temperatures and pressures to achieve the desired substitution pattern on the propane molecule.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The use of catalysts and specific reaction conditions tailored to optimize the halogenation reactions is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-1,1,1,2-tetrafluoropropane can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.

  • Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in the formation of simpler hydrocarbons.

  • Substitution: Substitution reactions involve the replacement of one or more halogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and alcohols.

  • Reduction Products: Alkanes and alkenes.

  • Substitution Products: Halogenated hydrocarbons with different halogen atoms or functional groups.

Scientific Research Applications

2,3-Dibromo-1,1,1,2-tetrafluoropropane has several applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Studied for its pharmacological properties and potential therapeutic uses.

  • Industry: Employed in the development of advanced materials and chemical processes.

Mechanism of Action

2,3-Dibromo-1,1,1,2-tetrafluoropropane is similar to other halogenated hydrocarbons such as 2,3-Dibromo-1,1,1-trifluoropropane and 2,3-Dibromo-1,1,1,3-tetrafluoropropane. its unique combination of bromine and fluorine atoms gives it distinct chemical properties and potential applications. The presence of two bromine atoms and two fluorine atoms on the propane backbone differentiates it from other compounds in this class.

Comparison with Similar Compounds

  • 2,3-Dibromo-1,1,1-trifluoropropane

  • 2,3-Dibromo-1,1,1,3-tetrafluoropropane

  • 1,2-Dibromo-1H,1H-perfluoropropane

This comprehensive overview highlights the significance of 2,3-Dibromo-1,1,1,2-tetrafluoropropane in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

2,3-dibromo-1,1,1,2-tetrafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Br2F4/c4-1-2(5,6)3(7,8)9/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJGTNQHWCNXJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Br2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80663096
Record name 2,3-Dibromo-1,1,1,2-tetrafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

421-92-1
Record name 2,3-Dibromo-1,1,1,2-tetrafluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=421-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dibromo-1,1,1,2-tetrafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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